NRT-870-59 Uniquely Spares CDC25B Among Potent Thienopyridinedione PTP4A3 Inhibitors
NRT‑870‑59 is the only potent thienopyridinedione PTP4A3 inhibitor that does not inhibit the oncogenic dual‑specificity phosphatase CDC25B at concentrations ≤1 µM. In the same recombinant enzyme assay system using DiFMUP substrate and a 25‑minute steady‑state incubation at 25 °C, NRT‑870‑59 yielded a CDC25B IC₅₀ >1000 nM, whereas JMS‑053, EJR‑866‑81, and EJR‑866‑75 all potently inhibited CDC25B with IC₅₀ values of 92.6 ± 10.2 nM, 65.5 ± 16.6 nM, and 122.6 ± 22.6 nM, respectively [1]. This represents a >10‑fold window of CDC25B discrimination for NRT‑870‑59 relative to its PTP4A3 IC₅₀ of 86.0 nM, whereas for JMS‑053 the window is only ~2.7‑fold, for EJR‑866‑81 it is ~1.8‑fold, and for EJR‑866‑75 it is ~1.2‑fold [1].
| Evidence Dimension | CDC25B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | NRT-870-59: CDC25B IC₅₀ >1000 nM (no inhibition at ≤1 µM) |
| Comparator Or Baseline | JMS-053: 92.6 ± 10.2 nM; EJR-866-81: 65.5 ± 16.6 nM; EJR-866-75: 122.6 ± 22.6 nM |
| Quantified Difference | >10.8‑fold lower CDC25B potency for NRT‑870‑59 vs. JMS‑053; >15.3‑fold vs. EJR‑866‑81; >8.2‑fold vs. EJR‑866‑75 |
| Conditions | Recombinant human CDC25B, DiFMUP substrate (12 µM), 25 °C, 25‑minute incubation, Tris‑HCl pH 7.0 buffer with 75 mM NaCl, 2 mM EDTA, 4 mM DTT |
Why This Matters
When selecting a PTP4A3 inhibitor for target‑validation studies, NRT‑870‑59 eliminates the confounding variable of CDC25B co‑inhibition that is inherent with JMS‑053, EJR‑866‑81, and EJR‑866‑75, enabling cleaner assignment of phenotype to PTP4A3 alone.
- [1] Lazo JS, Sharlow ER, Tasker NR, Rastelli EJ, Wipf P, et al. J Pharmacol Exp Ther. 2019;371(3):652‑662. Table 1; Supplemental Fig. 2. View Source
